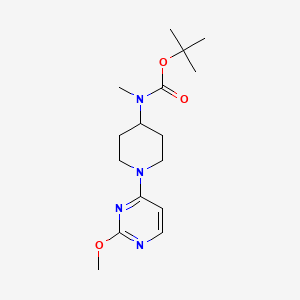
Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate is a chemical compound with the molecular formula C16H26N4O3 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
- Tert-butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
- Tert-butyl methyl(piperidin-4-yl)carbamate
Uniqueness
Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate, also known by its CAS number 1632285-98-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, a piperidine ring, and a methoxypyrimidine moiety, contributing to its unique biological profile. The molecular formula is C14H22N2O3, with a molecular weight of approximately 270.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H22N2O3 |
| Molecular Weight | 270.34 g/mol |
| CAS Number | 1632285-98-3 |
Research indicates that compounds containing piperidine and pyrimidine structures often exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, pyrimidine derivatives have been noted for their ability to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells .
- Neuroprotective Effects : Compounds with piperidine structures are often explored for their neuroprotective properties. They may act on neurotransmitter systems or modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
Antitumor Activity
A study conducted on several pyrimidine derivatives demonstrated that the introduction of a piperidine ring significantly enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in nucleic acid metabolism, leading to reduced cell viability .
Neuroprotective Effects
In vivo studies using animal models have revealed that related compounds exhibit significant neuroprotection against excitotoxicity induced by glutamate. These studies suggest that the compound could modulate NMDA receptor activity or influence calcium ion influx into neurons, thereby preventing neuronal death .
Case Studies
- Pyrimidine Derivative Analysis : A case study involving a series of pyrimidine derivatives showed that modifications to the piperidine ring led to varying degrees of antitumor activity. The most potent compounds were those that maintained structural integrity while optimizing interactions with target proteins involved in cell cycle regulation .
- Neuroprotection in Rodent Models : In a controlled study involving rodents subjected to neurotoxic agents, administration of similar carbamate derivatives resulted in improved cognitive function and reduced markers of oxidative stress. This suggests potential for further development in treating neurodegenerative disorders .
Properties
Molecular Formula |
C16H26N4O3 |
|---|---|
Molecular Weight |
322.40 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)19(4)12-7-10-20(11-8-12)13-6-9-17-14(18-13)22-5/h6,9,12H,7-8,10-11H2,1-5H3 |
InChI Key |
FDLRLJPHVHYIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC(=NC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















